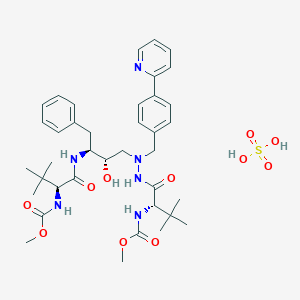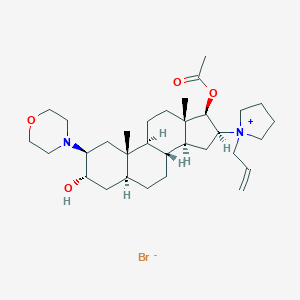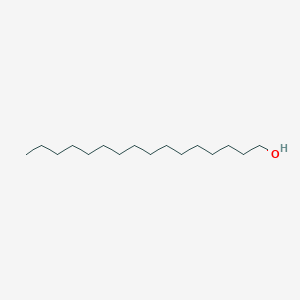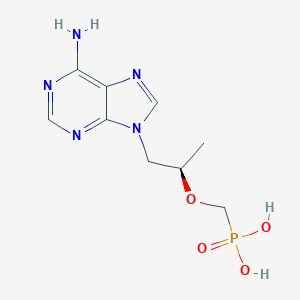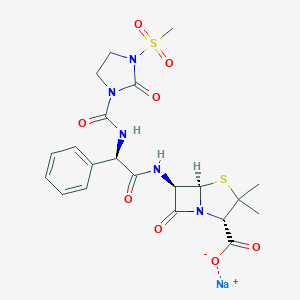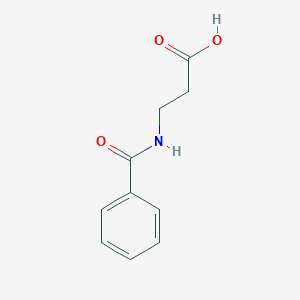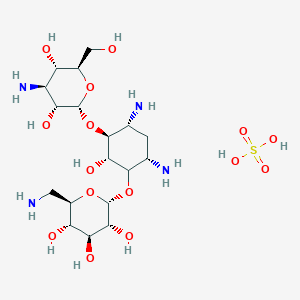
Cabozantinib
Overview
Description
Cabozantinib is an oral tyrosine kinase inhibitor that has recently been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma. It has also been used in clinical trials for the treatment of other cancers including prostate cancer, non-small cell lung cancer, and gastrointestinal stromal tumors. This compound has been shown to have antitumor activity by targeting multiple pathways involved in tumor growth and metastasis. This review summarizes the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
Castration-Resistant Prostate Cancer : Cabozantinib shows clinically meaningful activity in castration-resistant prostate cancer, with improvements in bone scans, pain, analgesic use, soft tissue disease, circulating tumor cells, and bone biomarkers (Smith et al., 2014). It also inhibits the growth of prostate cancer in bone and soft tissues, suggesting its potential for effective treatment at different stages of the disease (Nguyen et al., 2013).
Metastatic Medullary Thyroid Cancer : In patients with hereditary and sporadic metastatic medullary thyroid cancer, particularly those with RET M918T mutation, this compound prolongs progression-free survival (Krajewska et al., 2016). It also significantly improved progression-free survival in patients with progressive metastatic medullary thyroid cancer, though with notable toxicity (Elisei et al., 2013).
Hepatocellular Carcinoma : this compound has shown promise in prolonging overall survival and progression-free survival in adults with advanced hepatocellular carcinoma, especially those previously treated with sorafenib (Deeks, 2019). It reverses multidrug resistance in human hepatoma HepG2/adr cells by modulating the function of P-glycoprotein (Xiang et al., 2015).
Renal Cell Carcinoma : this compound demonstrated a significant clinical benefit in progression-free survival and objective response rate over sunitinib as first-line therapy in patients with intermediate- or poor-risk metastatic renal cell carcinoma (Choueiri et al., 2017). It also proved effective in renal-cell carcinoma that progressed after VEGFR-targeted therapy, extending progression-free survival compared to everolimus (Choueiri et al., 2015).
Colorectal Cancer : In colorectal cancer patient-derived tumor xenograft models, this compound showed potent inhibitory effects on tumor growth, particularly in tumors with a PIK3CA mutation (Song et al., 2015).
Combination with Immunotherapy : When combined with a cancer vaccine, this compound significantly improved antitumor efficacy by altering the immune system and tumor phenotype (Kwilas et al., 2014).
Safety and Adverse Effects : The safety profile of this compound is generally acceptable, but caution is advised in patients with renal or hepatic impairment (Nguyen et al., 2016). Cutaneous adverse effects are commonly associated with its use (Zuo et al., 2015).
Mechanism of Action
Target of Action
Cabozantinib is a non-specific tyrosine kinase inhibitor . It primarily targets specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .
Mode of Action
This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting its primary targets . By blocking these receptor tyrosine kinases, this compound disrupts the signaling pathways that promote tumor growth and spread .
Biochemical Pathways
This compound affects multiple biochemical pathways involved in tumor growth and metastasis. It inhibits the VEGF pathway, which is crucial for tumor angiogenesis . It also blocks the MET and TAM (TYRO3, AXL, MER) family of kinases, which are involved in tumor cell survival, proliferation, and metastasis .
Pharmacokinetics
This compound has a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total this compound-related AUC following a single 140-mg free base equivalent dose . This compound’s AUC can be influenced by various factors such as hepatic or renal impairment, concomitant cytochrome P450 3A4 inhibitor or inducer, and food intake .
Result of Action
This compound’s action results in the suppression of tumor growth and metastasis . It induces immunogenic cell death in cancer cells, triggering apoptosis and reducing cell viability . It also has a direct effect on dendritic cells, leading to changes in their migratory and costimulatory phenotype .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. It promotes an immune-permissive tumor microenvironment, enhancing the efficacy of immunotherapies . Tumor heterogeneity can lead to regions of immune-poor tumor that may mediate early tumor immune escape and recurrence .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Cabozantinib functions by binding in a fully reversible manner to the kinase domain, including the ATP-binding site . In biochemical assays, this compound was a potent inhibitor of MET, VEGFR2, RET, and AXL .
Cellular Effects
This compound has been shown to have substantial cytotoxicity in various cell lines, leading to decreased intracellular reactive oxygen species levels, calcitonin levels, and cell migration, and increased cell death . It also disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .
Molecular Mechanism
This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting receptor tyrosine kinases . It inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 .
Temporal Effects in Laboratory Settings
This compound displays a long terminal plasma half-life (~120 h) and accumulates fivefold by day 15 following daily dosing . More than half of the patients receiving this compound required a dose reduction, while the rate of treatment discontinuation due to adverse events was low .
Dosage Effects in Animal Models
In mouse models, this compound dramatically altered tumor pathology, resulting in decreased tumor and endothelial cell proliferation coupled with increased apoptosis and dose-dependent inhibition of tumor growth . A single dose exhibits antitumor efficacy for approximately 8 to 15 days in the models examined .
Metabolic Pathways
This compound is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9 . Both enzymes produce an N-oxide metabolite .
Transport and Distribution
The volume of distribution of this compound is 349L . It has extensive plasma protein binding (≥ 99.7%) .
Subcellular Localization
While the exact subcellular localization of this compound is not explicitly stated in the literature, it is known that this compound is an orally available, multi-target tyrosine kinase inhibitor that inhibits KIT tyrosine kinase . Tyrosine kinases are typically located in the cytoplasm or are membrane-bound, suggesting that this compound likely localizes to these areas within the cell to exert its effects.
properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
849217-68-1 | |
| Record name | Cabozantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849217-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of cabozantinib and how does it interact with them?
A: this compound is a potent inhibitor of multiple receptor tyrosine kinases, including MET, RET, and vascular endothelial growth factor receptor 2 (VEGFR2), along with other tyrosine kinases such as AXL, KIT, and TIE-2. [] this compound binds to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling. []
Q2: What are the downstream effects of this compound's inhibition of MET, VEGFR2, and RET?
A: Inhibition of MET disrupts cell proliferation, survival, and migration. [] VEGFR2 inhibition blocks angiogenesis, reducing tumor blood supply. [] RET inhibition, particularly relevant in medullary thyroid cancer (MTC), hinders the oncogenic signaling driven by RET mutations. []
Q3: What is the role of AXL inhibition by this compound in cancer treatment?
A: AXL overexpression has been linked to resistance to other tyrosine kinase inhibitors in renal cell carcinoma (RCC). [] this compound's ability to target AXL may contribute to its efficacy in patients who have progressed on prior VEGFR-targeted therapies. []
Q4: How does this compound's multi-kinase inhibition compare to single-target therapies in terms of efficacy?
A: Preclinical studies suggest that this compound's multi-kinase inhibition, particularly targeting both MET and VEGF pathways, may offer a more comprehensive and durable response compared to single-target therapies. []
Q5: How does this compound affect the tumor microenvironment?
A: this compound has been shown to modulate both the adaptive and innate immune responses in the tumor microenvironment. [] Studies show it can increase neutrophil infiltration and reduce regulatory T cell (Treg) infiltration, potentially leading to enhanced anti-tumor immunity. []
Q6: Can this compound activate innate and adaptive immunity in renal cell carcinoma?
A: Research suggests that this compound significantly increases the infiltration and anti-tumor function of both neutrophils and T cells in a murine RCC model. [] This activation of both innate and adaptive immunity appears to contribute to the drug's therapeutic effect. []
Q7: What is the molecular formula and weight of this compound?
A7: This information is not readily available in the provided research articles. You can consult publicly available databases such as PubChem or DrugBank for this information.
Q8: Are there any specific spectroscopic data available for this compound?
A8: The provided research articles do not contain detailed spectroscopic data. Consult chemical databases or the manufacturer's information for such data.
Q9: What is the primary route of administration for this compound?
A: this compound is administered orally, as tablets or capsules. []
Q10: How is this compound metabolized?
A: this compound is primarily metabolized by the cytochrome P450 3A4 enzyme. []
Q11: Does ethnicity significantly impact the pharmacokinetics of this compound?
A: A population pharmacokinetics analysis indicated minimal differences in this compound PK between individuals of Asian and non-Asian ethnicity. [] This suggests that this compound's metabolism is not significantly influenced by genetic polymorphisms in cytochrome P450 3A4. []
Q12: Does this compound carry a risk of drug-drug interactions?
A: Yes, this compound has the potential to cause drug-drug interactions (DDIs) through inhibition of UDP-glucuronosyltransferase (UGT) 1A9. [] This could lead to increased systemic exposure of drugs primarily metabolized by UGT1A9. []
Q13: Does this compound dose escalation impact circulating drug levels?
A: A comparison of pharmacokinetic data suggests that this compound 80 mg tablets achieve comparable exposures to the FDA-approved 140 mg capsules (Cometriq®). [] This supports the potential for dose escalation in select patients with good tolerability. []
Q14: Are Cabometyx tablets and Cometriq capsules interchangeable?
A: No, Cabometyx and Cometriq are not bioequivalent and should not be used interchangeably. []
Q15: Has this compound demonstrated activity against various cancer types in preclinical models?
A: Yes, preclinical studies have shown this compound activity against a broad range of tumor types, including RCC, MTC, prostate cancer, breast cancer, and gastrointestinal stromal tumors (GIST). [, , , , ]
Q16: What specific effects has this compound shown on tumor cells in preclinical models?
A: In various tumor models, this compound has demonstrated effects on tumor cell proliferation, apoptosis, angiogenesis, and invasion. [, , ]
Q17: How does this compound perform in patient-derived xenograft (PDX) models?
A: this compound has shown efficacy in PDX models of various cancers, including SCNPC (small cell neuroendocrine prostate cancer) [], GIST [], and colorectal cancer. [] These models provide a more accurate representation of human tumors and their response to treatment.
Q18: Has this compound shown efficacy in clinical trials for advanced RCC?
A: In the Phase III METEOR trial, this compound significantly improved progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) in patients with advanced RCC following prior VEGFR-targeted therapy. [, ]
Q19: Does this compound show similar efficacy in patients with and without bone metastases?
A: Subgroup analysis of the METEOR trial indicated that this compound improved PFS, OS, and ORR in patients with advanced RCC, regardless of their bone metastases status. [] This suggests this compound's effectiveness in addressing bone-related disease burden in RCC.
Q20: Has this compound demonstrated efficacy in clinical trials for advanced hepatocellular carcinoma (HCC)?
A: The Phase III CELESTIAL trial showed that this compound significantly improved OS and PFS compared to placebo in patients with advanced HCC previously treated with sorafenib. [, ]
Q21: Does this compound provide benefit in HCC patients previously treated with immune checkpoint inhibitors?
A: Emerging real-world data suggest this compound demonstrates good anti-tumor activity and survival outcomes with acceptable toxicity in HCC patients with prior treatment by ICIs. [, ]
Q22: Has this compound shown clinical activity in patients with metastatic breast cancer?
A: A Phase II randomized discontinuation trial reported clinical activity of this compound in patients with metastatic breast cancer, regardless of receptor status and prior treatment history. [] Observed effects included tumor shrinkage and impact on bone metastases. []
Q23: What is the efficacy of this compound in advanced gastroesophageal adenocarcinoma (GEA), colorectal cancer (CRC), and hepatocellular carcinoma (HCC)?
A: A Phase Ib trial (CAMILLA) reported promising efficacy of this compound plus durvalumab in advanced GEA, CRC, and HCC, with an ORR of 26.7%, DCR of 83.3%, median PFS of 4.5 months, and median OS of 9.1 months. []
Q24: What are the known mechanisms of resistance to this compound?
A: One identified mechanism of resistance to this compound in castration-resistant prostate cancer (CRPC) involves the induction of fibroblast growth factor receptor 1 (FGFR1) signaling. [] This upregulation of FGFR1 is driven by the YAP/TBX5 pathway and can bypass MET inhibition. []
Q25: Does this compound show cross-resistance with other tyrosine kinase inhibitors?
A: While this compound may overcome resistance to some TKIs due to its multi-kinase targeting, cross-resistance is possible, especially with drugs sharing similar targets. For instance, resistance to sunitinib in RCC may not necessarily predict sensitivity to this compound due to potential shared resistance mechanisms. []
Q26: What are the common adverse events associated with this compound?
A: The most frequent grade ≥ 3 adverse events reported in clinical trials include diarrhea, palmar-plantar erythrodysesthesia (PPE), fatigue, hypertension, and elevated aspartate aminotransferase (AST). [, ]
Q27: Can this compound cause cardiovascular side effects?
A: this compound treatment carries a rare but serious risk of cardiomyopathy and heart failure. [, ] While the exact mechanism is not fully understood, it emphasizes the need for cardiac monitoring during treatment.
Q28: How does this compound's safety profile compare to other tyrosine kinase inhibitors used for similar indications?
A: The safety profile of this compound is generally comparable to other multi-kinase inhibitors used in similar settings, with similar types and frequencies of adverse events. []
Q29: Are there any biomarkers that can predict response to this compound?
A: Research suggests that high microvascular density (MVD) and mast cell density (MCD) in mccRCC (metastatic clear cell renal cell carcinoma) are associated with better outcomes but do not specifically predict response to this compound. []
Q30: Can biomarkers help identify patients who might benefit from this compound combined with immunotherapy?
A: High tumor enrichment in neutrophil features, potentially induced by this compound and anti-PD1 combination therapy, may be linked to less aggressive HCC tumors. [] This suggests that neutrophil-related biomarkers could guide patient selection for this combination.
Q31: How can biomarkers help monitor treatment response to this compound?
A: Changes in bone biomarkers, such as a decline in plasma CTx (an osteoclast marker), have been observed in patients with bone metastases treated with this compound. [] These changes may reflect the drug's effects on bone lesions and could be used to monitor treatment response.
Q32: How does this compound compare to other approved second-line therapies for advanced RCC, such as everolimus, axitinib, and nivolumab?
A: In clinical trials and real-world data, this compound has demonstrated superiority over everolimus in terms of PFS, OS, and ORR. [, , ] Comparisons with axitinib and nivolumab are less clear-cut, with evidence suggesting comparable efficacy but differing cost profiles. []
Q33: What resources are available for researchers studying this compound?
A: Researchers can access various resources, including publicly available databases like PubChem and DrugBank for chemical information, clinical trial registries such as ClinicalTrials.gov for ongoing research, and scientific literature databases like PubMed for published research articles. Additionally, collaborative research consortia like the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) provide valuable real-world data. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

